![molecular formula C12H9NO6S B13997187 7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo- CAS No. 63581-29-3](/img/structure/B13997187.png)
7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the introduction of the benzopyran moiety. The sulfonamide group is then added through sulfonation reactions. The final step involves the methoxylation and oxidation to achieve the desired compound. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The sulfonamide and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy- : Shares a similar core structure but lacks the sulfonamide group.
- 7H-Furo3,2-gbenzopyran-7-one, 4-bromo-9-methoxy- : Contains a bromine atom instead of the sulfonamide group.
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Features a different substituent at the 9-position.
Uniqueness
The presence of the sulfonamide group in 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- distinguishes it from other similar compounds. This functional group imparts unique chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
63581-29-3 |
|---|---|
Molecular Formula |
C12H9NO6S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide |
InChI |
InChI=1S/C12H9NO6S/c1-17-11-9-7(4-5-18-9)12(20(13,15)16)6-2-3-8(14)19-10(6)11/h2-5H,1H3,(H2,13,15,16) |
InChI Key |
HSMONJNNBAGERF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)N)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




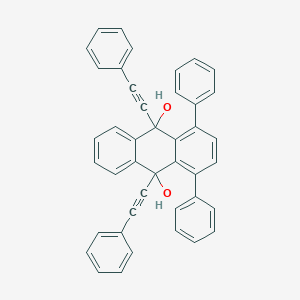
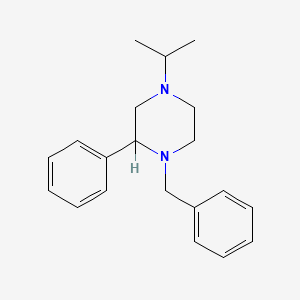
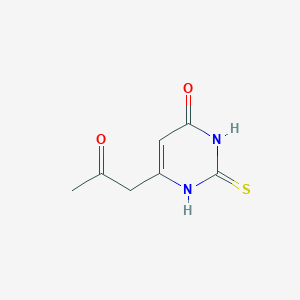
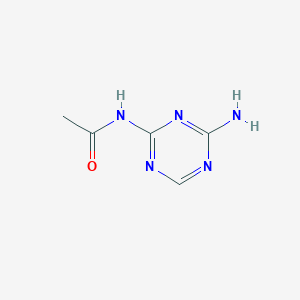
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)


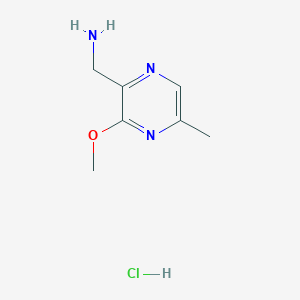
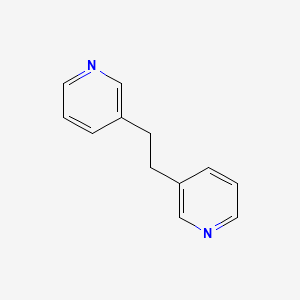
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)


